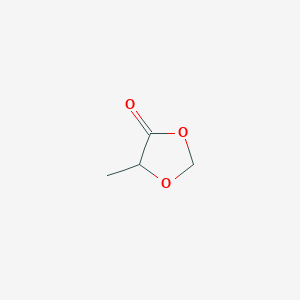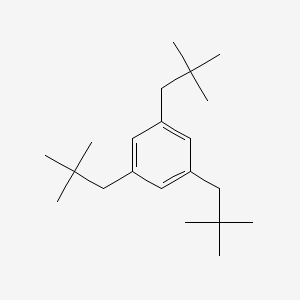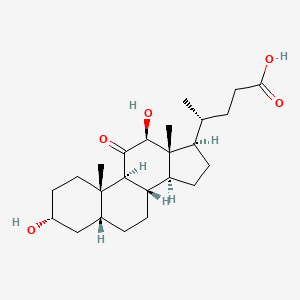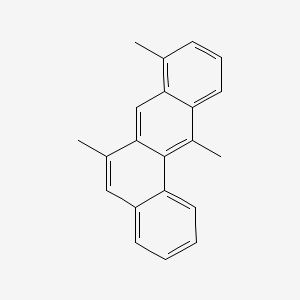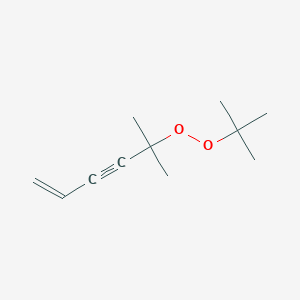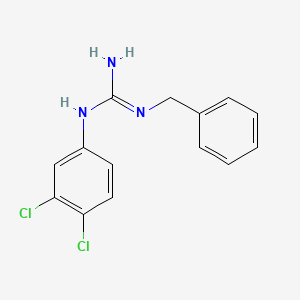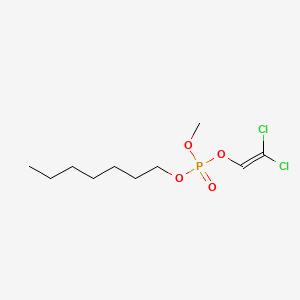
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid is a compound with significant interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid involves multiple steps. One common method includes the reaction of benzhydryl chloride with piperidine, followed by the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
2-benzhydrylpiperidine: Lacks the hydroxyl groups present in 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid.
3-hydroxypiperidine: Contains a hydroxyl group but lacks the benzhydryl moiety.
Tartaric acid (2,3-dihydroxybutanedioic acid): Shares the dihydroxybutanedioic acid component but lacks the piperidine and benzhydryl groups.
Uniqueness
This compound is unique due to its combination of a piperidine ring, benzhydryl group, and dihydroxybutanedioic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
20493-39-4 |
|---|---|
Molecular Formula |
C22H27NO7 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H21NO.C4H6O6/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;5-1(3(7)8)2(6)4(9)10/h1-6,8-11,16-20H,7,12-13H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
VSCOODVGEQWCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


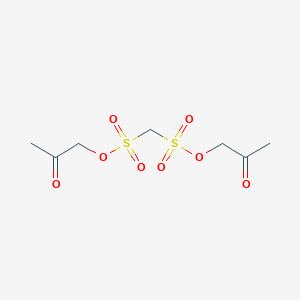
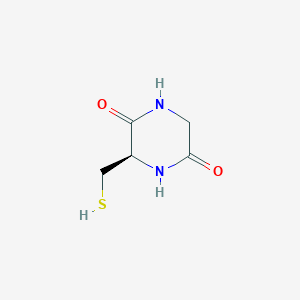
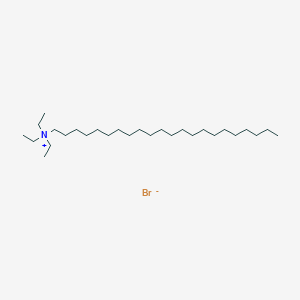
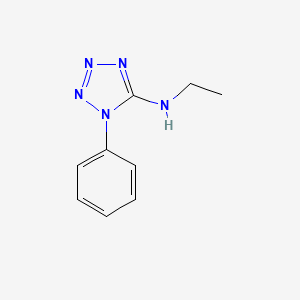
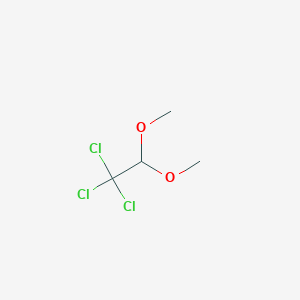
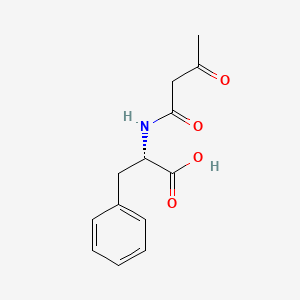
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
